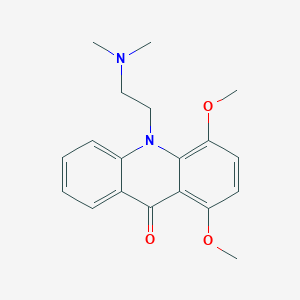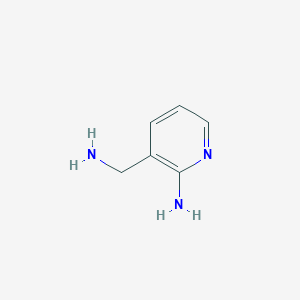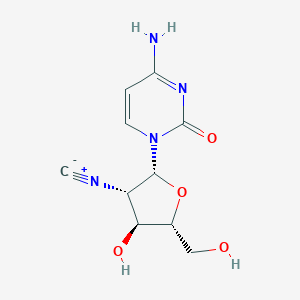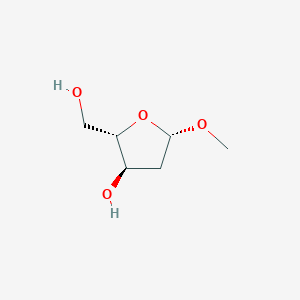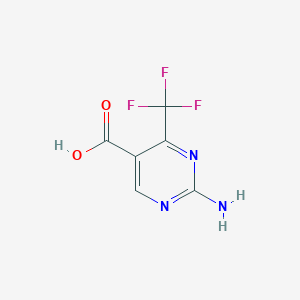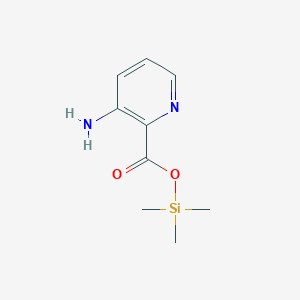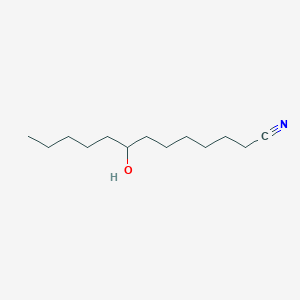
8-Hydroxytridecanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxytridecanenitrile (8-HTN) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a nitrile derivative of the fatty acid 8-hydroxytridecanoic acid and has been shown to possess several unique biochemical and physiological properties.
Wirkmechanismus
The exact mechanism of action of 8-Hydroxytridecanenitrile is not fully understood, but it is believed to act as a positive allosteric modulator of GABA receptors. This means that it enhances the activity of GABA, the primary inhibitory neurotransmitter in the brain, leading to increased inhibition of neuronal activity.
Biochemische Und Physiologische Effekte
Studies have shown that 8-Hydroxytridecanenitrile has a range of biochemical and physiological effects. These include reducing anxiety-like behavior in animal models, increasing the duration of sleep, and reducing the severity of seizures. It has also been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 8-Hydroxytridecanenitrile for lab experiments is its ability to selectively modulate the activity of GABA receptors. This makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, the toxic nature of the reagents involved in its synthesis and the lack of long-term safety data are significant limitations to its use in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on 8-Hydroxytridecanenitrile. These include further investigation into its mechanism of action, exploring its potential applications in the treatment of anxiety and other neurological disorders, and developing safer and more efficient methods for its synthesis. Additionally, more studies are needed to assess its long-term safety and potential side effects.
Conclusion
In conclusion, 8-Hydroxytridecanenitrile is a promising compound with several potential applications in scientific research. Its ability to selectively modulate the activity of GABA receptors makes it a useful tool for studying various physiological and pathological processes. However, further research is needed to fully understand its mechanism of action and potential applications in the treatment of neurological disorders.
Synthesemethoden
The synthesis of 8-Hydroxytridecanenitrile involves the reaction of 8-hydroxytridecanoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with potassium cyanide to yield 8-Hydroxytridecanenitrile. The reaction is typically carried out in anhydrous conditions and requires careful handling due to the toxic nature of the reagents involved.
Wissenschaftliche Forschungsanwendungen
8-Hydroxytridecanenitrile has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where 8-Hydroxytridecanenitrile has been shown to modulate the activity of GABA receptors in the brain. This makes it a potential candidate for the development of new drugs for the treatment of anxiety and other neurological disorders.
Eigenschaften
CAS-Nummer |
140697-64-9 |
|---|---|
Produktname |
8-Hydroxytridecanenitrile |
Molekularformel |
C13H25NO |
Molekulargewicht |
211.34 g/mol |
IUPAC-Name |
8-hydroxytridecanenitrile |
InChI |
InChI=1S/C13H25NO/c1-2-3-7-10-13(15)11-8-5-4-6-9-12-14/h13,15H,2-11H2,1H3 |
InChI-Schlüssel |
WPFBSIXJAMOLOR-UHFFFAOYSA-N |
SMILES |
CCCCCC(CCCCCCC#N)O |
Kanonische SMILES |
CCCCCC(CCCCCCC#N)O |
Andere CAS-Nummern |
140697-64-9 |
Synonyme |
8-hydroxytridecanenitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



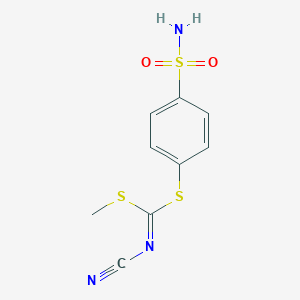
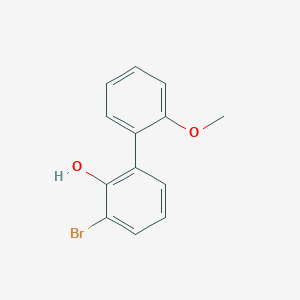
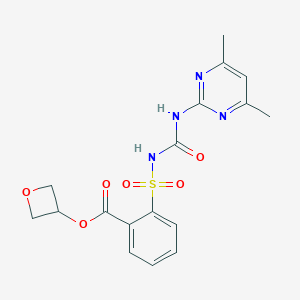
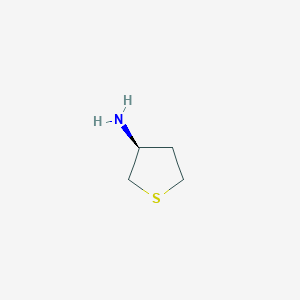
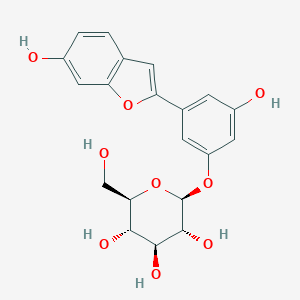
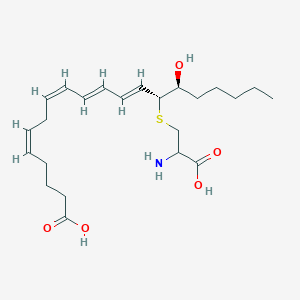
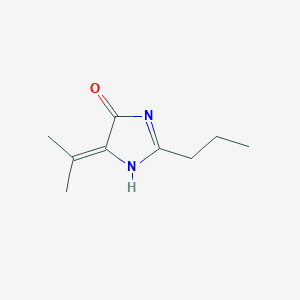
![(2S)-2-[[tert-Butyldimethylsilyloxy]methyl]-4-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester](/img/structure/B117353.png)
